1-(Furan-2-carbonyl)-3-(3-nitro-phenyl)-thiourea
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Overview
Description
1-(Furan-2-carbonyl)-3-(3-nitro-phenyl)-thiourea is an organic compound that features a furan ring, a nitrophenyl group, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-carbonyl)-3-(3-nitro-phenyl)-thiourea typically involves the reaction of furan-2-carbonyl chloride with 3-nitroaniline in the presence of a base, followed by the addition of thiourea. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or ethanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as triethylamine or pyridine are often used to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-carbonyl)-3-(3-nitro-phenyl)-thiourea can undergo various chemical reactions, including:
Oxidation: The furan ring and nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Products may include oxidized derivatives of the furan and nitrophenyl groups.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
1-(Furan-2-carbonyl)-3-(3-nitro-phenyl)-thiourea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Furan-2-carbonyl)-3-(3-nitro-phenyl)-thiourea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
1-(Furan-2-carbonyl)-3-(4-nitro-phenyl)-thiourea: Similar structure but with the nitro group in a different position.
1-(Furan-2-carbonyl)-3-(3-chloro-phenyl)-thiourea: Contains a chloro group instead of a nitro group.
1-(Furan-2-carbonyl)-3-(3-methyl-phenyl)-thiourea: Contains a methyl group instead of a nitro group.
Uniqueness
1-(Furan-2-carbonyl)-3-(3-nitro-phenyl)-thiourea is unique due to the presence of both the furan ring and the nitrophenyl group, which confer specific chemical and biological properties
Properties
CAS No. |
82366-77-6 |
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Molecular Formula |
C12H9N3O4S |
Molecular Weight |
291.28 g/mol |
IUPAC Name |
N-[(3-nitrophenyl)carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C12H9N3O4S/c16-11(10-5-2-6-19-10)14-12(20)13-8-3-1-4-9(7-8)15(17)18/h1-7H,(H2,13,14,16,20) |
InChI Key |
GPFZOMVYKMTSDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=S)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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